(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one
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Overview
Description
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one is a chiral cyclohexenone derivative This compound is notable for its unique structural features, including a methyl group and an isopropyl group attached to the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone, isopropyl bromide, and methyl magnesium bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting isopropyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Methylation: The ketone is then methylated using methyl magnesium bromide to introduce the methyl group at the desired position.
Cyclization: Finally, the compound undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Industrial production also incorporates advanced purification techniques such as distillation and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Addition: Addition reactions can occur at the double bond, leading to the formation of saturated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Addition: Hydrogenation reactions use catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Addition: Saturated cyclohexanone derivatives.
Scientific Research Applications
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
Isopropylcyclohexanone: Similar structure but lacks the methyl group.
Methylcyclohexanone: Similar structure but lacks the isopropyl group.
Uniqueness
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one is unique due to the presence of both a methyl group and an isopropyl group on the cyclohexenone ring. This unique structural feature imparts distinct chemical properties and potential applications that are not observed in similar compounds. The chiral centers also contribute to its uniqueness, making it an important compound for stereoselective synthesis and research.
Properties
IUPAC Name |
(4R,6R)-6-methyl-4-propan-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-5,7-9H,6H2,1-3H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVFPXPTBYWLF-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=CC1=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C=CC1=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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